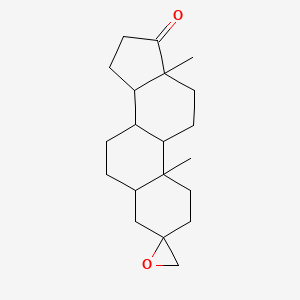

Spiro(androstan-3,2'-oxiran)-17-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro(androstan-3,2'-oxiran)-17-one, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Spiro(androstan-3,2'-oxiran)-17-one

The synthesis of this compound typically involves the modification of steroid frameworks to introduce spiro and oxirane functionalities. The methodology often includes:

- Starting Materials : Androsterone derivatives serve as the base for synthesizing spiro compounds.

- Reactions : Key reactions include aminolysis and cyclization processes that yield the desired spiro-oxirane structure. For instance, a recent study synthesized several spiro derivatives that were evaluated for their inhibitory effects on 17β-hydroxysteroid dehydrogenases (17β-HSDs) .

Inhibition of 17β-Hydroxysteroid Dehydrogenases

One of the primary applications of this compound derivatives is their role as inhibitors of type 3 and type 5 17β-hydroxysteroid dehydrogenases. These enzymes are crucial in the metabolism of sex steroids and are implicated in conditions like prostate cancer.

- Inhibitory Potency : Studies have shown that these compounds can inhibit 17β-HSD3 and 17β-HSD5 effectively, with inhibition rates ranging from 54% to 92% depending on the concentration used . This suggests a promising profile for therapeutic use in prostate cancer treatment, as they do not exhibit androgenic activity nor bind to steroid receptors.

Neuroprotective Properties

Another intriguing application is the neuroprotective effect exhibited by certain spiro derivatives. Research indicates that these compounds may possess anti-apoptotic properties and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

- Mechanism of Action : The neuroprotective effects are attributed to their ability to modulate neurosteroid activity without eliciting endocrine effects, making them suitable candidates for therapeutic interventions aimed at neuroprotection .

Prostate Cancer Therapy

A notable case study involved the evaluation of this compound derivatives in cell lines transfected with 17β-HSD5. The results indicated significant inhibition of testosterone formation from its precursors, highlighting the potential for these compounds in managing prostate cancer through targeted hormonal therapy .

Neurodegenerative Disease Models

In animal models of neurodegeneration, spiro derivatives demonstrated a reduction in neuronal cell death and improved cognitive function metrics. This supports their application in treating conditions characterized by neuroinflammation and neuronal apoptosis .

Comparative Data Table

| Compound Name | Inhibition Rate (at 3 µM) | Neuroprotective Effect | Application Area |

|---|---|---|---|

| This compound | 91–92% | Yes | Prostate Cancer |

| Other Spiro Derivatives | Varies (54–73%) | Limited | Neurodegenerative Diseases |

特性

CAS番号 |

90991-90-5 |

|---|---|

分子式 |

C20H30O2 |

分子量 |

302.5 g/mol |

IUPAC名 |

10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one |

InChI |

InChI=1S/C20H30O2/c1-18-9-10-20(12-22-20)11-13(18)3-4-14-15-5-6-17(21)19(15,2)8-7-16(14)18/h13-16H,3-12H2,1-2H3 |

InChIキー |

KLBDWUYEEAGQGW-UHFFFAOYSA-N |

SMILES |

CC12CCC3(CC1CCC4C2CCC5(C4CCC5=O)C)CO3 |

正規SMILES |

CC12CCC3(CC1CCC4C2CCC5(C4CCC5=O)C)CO3 |

Key on ui other cas no. |

90991-90-5 |

同義語 |

spiro(androstan-3,2'-oxiran)-17-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。